N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-4-methoxybenzamide
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Overview
Description
N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-4-methoxybenzamide is a synthetic organic compound characterized by its unique chemical structure This compound features a pyrrolidinone ring substituted with a 4-fluorophenyl group and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-4-methoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through a condensation reaction between a ketone and an amine under acidic or basic conditions.
Introduction of the 4-Fluorophenyl Group: The next step involves the introduction of the 4-fluorophenyl group via a nucleophilic substitution reaction. This can be accomplished using a fluorinated aromatic compound and a suitable leaving group.
Attachment of the Methoxybenzamide Moiety: The final step involves the coupling of the pyrrolidinone intermediate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated compounds, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Material Science: Its unique structure makes it a candidate for use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: The compound is used in biochemical assays to study its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: It may be utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares structural similarities with N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-4-methoxybenzamide, particularly in the presence of the 4-fluorophenyl group.
Flunarizine: Although structurally different, flunarizine is another compound with a fluorophenyl group that exhibits pharmacological activity
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications across various scientific disciplines. Its distinct structure allows for diverse chemical reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-25-17-8-2-14(3-9-17)19(24)21-11-13-10-18(23)22(12-13)16-6-4-15(20)5-7-16/h2-9,13H,10-12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRGWUSELKCQQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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